molecular formula C16H22N2O4 · HCl B1164604 Carfilzomib Impurity 13 (hydrochloride)

Carfilzomib Impurity 13 (hydrochloride)

Cat. No.: B1164604
M. Wt: 342.8
InChI Key: CHAYZFKMWYMTMH-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carfilzomib impurity 13 (hydrochloride) is a potential impurity found in commercial carfilzomib preparations. Carfilzomib is a second-generation, irreversible, peptide epoxyketone class proteasome inhibitor that targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome (IC50 = 5.2 nM) and the β5i subunit of the immunoproteasome 20Si (LMP7;  IC50 = 14 nM) with minimal cross reactivity to other proteases. It can induce cell cycle arrest and apoptosis in human cancer cell lines including multiple myeloma, lymphoma, and various solid tumors (IC50s = 2.4-20 nM).

Properties

Molecular Formula

C16H22N2O4 · HCl

Molecular Weight

342.8

InChI

InChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,19)(H,20,21);1H/t14-;/m0./s1

InChI Key

CHAYZFKMWYMTMH-UQKRIMTDSA-N

SMILES

OC([C@H](CCC1=CC=CC=C1)NC(CN2CCOCC2)=O)=O.Cl

Synonyms

(αS)-α-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 3
Reactant of Route 3
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 4
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 5
Reactant of Route 5
Carfilzomib Impurity 13 (hydrochloride)
Reactant of Route 6
Carfilzomib Impurity 13 (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.